4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one
Description
The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a heterocyclic molecule featuring:
- A benzo[d][1,3]dioxole moiety (a methylenedioxy-bridged aromatic ring), known for enhancing metabolic stability and binding affinity in pharmaceuticals .
- A 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle valued for its rigidity and bioisosteric properties, often used to replace ester or amide groups .
- A 3-methoxyphenyl substituent, which increases lipophilicity and may influence membrane permeability .
Crystallographic tools like SHELX and Mercury () could elucidate its 3D conformation and intermolecular interactions.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c1-30-17-6-4-5-16(12-17)28-13-20(18-7-2-3-8-19(18)25(28)29)24-26-23(27-33-24)15-9-10-21-22(11-15)32-14-31-21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQZHQLAZSRRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the 1,3-benzodioxole and 1,2,4-oxadiazole intermediates, followed by their coupling with the isoquinolinone moiety. The reactions often involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to cause cell cycle arrest and induce apoptosis by modulating the activity of microtubules and tubulin . This disruption of microtubule dynamics leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Differences and Implications
Oxadiazole Isomerism :
- The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazole in oxadiazon (). The 1,2,4 isomer offers greater metabolic stability due to reduced susceptibility to enzymatic cleavage .
Substituent Effects :
- The 3-methoxyphenyl group in the target compound increases lipophilicity compared to the pyrrolidinyl group in Compound 74 (), which may enhance blood-brain barrier penetration .
Bioactivity Profile: While oxadiazon () is a herbicide, the target compound’s isoquinolinone and benzo[d][1,3]dioxole motifs align more closely with CNS-active or anticancer agents (e.g., kinase inhibitors) .
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis likely involves cyclocondensation of amidoximes with carboxylic acids (for oxadiazole formation) and Suzuki coupling for aromatic substitutions, akin to methods in and .
- Crystallographic Analysis : Tools like Mercury () could identify packing similarities with FDB011523 (), aiding in polymorphism studies.
- Structure-Activity Relationship (SAR) :
Biological Activity
The compound 4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one represents a novel structure that integrates multiple pharmacophoric elements. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzo[d][1,3]dioxole : A fused benzene-dioxole ring that contributes to its biological activity.
- 1,2,4-Oxadiazole : A five-membered heterocyclic ring known for its diverse biological activities.
- Isoquinolinone : A bicyclic structure that enhances the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 378.38 g/mol.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and isoquinolinone moieties exhibit a range of biological activities such as:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole display significant antibacterial and antifungal properties. For instance, compounds similar to the target structure have shown Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 μg/ml against various bacterial strains including Escherichia coli and Bacillus subtilis .
- Anticancer Potential : Isoquinolinone derivatives have been investigated for their anticancer effects. In vitro assays demonstrated that certain isoquinolinone derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole ring can facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Compounds with isoquinolinone structures are known to induce ROS production, leading to increased oxidative stress in target cells.
- Receptor Binding : The structural features may enable binding to specific receptors or transport proteins, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of isoquinolinone derivatives revealed that one particular derivative exhibited potent cytotoxicity against human lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via mitochondrial pathways and was confirmed through flow cytometry analyses .
Toxicological Considerations
While the biological activities are promising, toxicity assessments are crucial for further development. Studies utilizing zebrafish embryos as a model organism indicated that certain derivatives displayed acceptable safety profiles at therapeutic concentrations. However, further investigations are necessary to fully understand the safety margins and potential side effects associated with this compound .
Q & A
Basic: What synthetic strategies are recommended for achieving high-yield synthesis of this compound?
Answer:
The synthesis involves multi-step reactions, including cyclocondensation and coupling steps. Key considerations include:
- Solvent selection : Dichloromethane (DCM) or ethanol for optimal solubility and reaction efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions .
- Temperature control : Maintain 60–80°C for oxadiazole ring formation to minimize side products .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?
Answer:
- Substituent variation : Systematically modify the benzo[d][1,3]dioxol-5-yl or methoxyphenyl groups to assess impact on target binding (e.g., replacing methoxy with halogen groups) .
- In vitro assays : Measure IC₅₀ values against relevant enzymes (e.g., 5-lipoxygenase) using human whole blood assays to evaluate potency .
- Computational docking : Employ software like AutoDock Vina to model interactions with active sites, prioritizing residues critical for hydrogen bonding or π-π stacking .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 455.12) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for isoquinolinone) .
Advanced: How should researchers address discrepancies in reported biological activity data?
Answer:
- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities can skew results .
- In silico cross-validation : Apply QSAR models to predict activity trends and identify outliers .
Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) profile?
Answer:
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate binding stability with serum albumin to estimate half-life .
- Metabolite identification : Use Schrödinger’s Metabolism Module to predict phase I/II metabolites .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated containers .
Advanced: How to design stability studies under varying environmental conditions?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) .
- Analytical monitoring : Track degradation via UPLC-MS at intervals (0, 7, 14 days) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature .
Advanced: How is X-ray crystallography utilized to validate the compound’s structure?
Answer:
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure refinement : SHELXL for least-squares refinement and Mercury for visualizing packing motifs .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing/ambiguous atoms .
Advanced: What experimental designs are optimal for enzyme inhibition studies?
Answer:
- Dose-response curves : Test 6–8 concentrations (1 nM–100 µM) in triplicate to calculate IC₅₀ .
- Control groups : Include positive controls (e.g., zileuton for 5-lipoxygenase) and vehicle-only blanks .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare inhibition across variants .
Basic: Which theoretical frameworks guide mechanistic studies of its bioactivity?
Answer:
- Enzyme inhibition theory : Apply Michaelis-Menten kinetics to assess competitive/non-competitive binding .
- Molecular interaction models : Use frontier molecular orbital (FMO) theory to predict reactivity of the oxadiazole ring .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors) using LigandScout .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
